Cyclopropyltriphenylphosphonium bromide

Catalog No.
S797680
CAS No.
14114-05-7
M.F
C21H20BrP
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyltriphenylphosphonium bromide

CAS Number

14114-05-7

Product Name

Cyclopropyltriphenylphosphonium bromide

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H20BrP

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M

SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

NSC 110599

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synthesis of organic compounds:

  • Precursor for keto halides: CTPB can be used as a precursor for the synthesis of keto halides, which are important intermediates in the production of various organic compounds. The specific process involves deprotonation of CTPB, followed by reaction with a halogenating agent. Source: Sigma-Aldrich product page:
  • Synthesis of cycloporpylidenemethylarylethynynes: CTPB can be employed in the synthesis of cycloporpylidenemethylarylethynynes, which are a class of organic compounds with unique properties and potential applications in materials science and medicinal chemistry. Source: Sigma-Aldrich product page:
  • Synthesis of dipeptides containing azabicyclo[3.1.0]hexane: CTPB can also be used as a building block in the synthesis of dipeptides containing the azabicyclo[3.1.0]hexane ring system. These dipeptides are of interest for their potential biological activity. Source: Sigma-Aldrich product page:

It's important to note that these are just a few examples, and CTPB may find applications in other areas of scientific research as well. As research continues, scientists may discover new and innovative uses for this versatile molecule.

Additional information:

  • CTPB is commercially available from various chemical suppliers, including Sigma-Aldrich.
  • The proper handling and storage of CTPB should be done following the safety guidelines provided by the supplier.

Cyclopropyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C21_{21}H20_{20}BrP and a molecular weight of 383.26 g/mol. This compound features a cyclopropyl group attached to a triphenylphosphonium moiety, making it a notable member of the phosphonium salt family. It appears as a white to almost white solid and is known for its moderate solubility in water and other solvents . The presence of bromide as the counterion contributes to its ionic character, enhancing its reactivity in various

  • CTPB's mechanism of action depends on the specific application.
  • Its lipophilic nature allows it to interact with cell membranes and potentially disrupt their function [].
  • The positive charge on the phosphonium can also interact with negatively charged biomolecules, potentially affecting their activity [].

Case Study: CTPB has been studied for its potential applications in gene delivery. Due to its positive charge, CTPB can bind to negatively charged DNA molecules. This complex can then interact with cell membranes, facilitating the delivery of DNA into cells [].

  • CTPB may be irritating to the skin, eyes, and respiratory system.
  • Specific data on its toxicity is limited, but it is advisable to handle it with care following standard laboratory safety protocols for potentially hazardous chemicals [].

  • Nucleophilic Substitution: The phosphonium ion can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by various nucleophiles.
  • Alkylation Reactions: This compound can be used as an alkylating agent in organic synthesis, allowing for the introduction of cyclopropyl groups into other molecules.
  • Formation of Ylides: Cyclopropyltriphenylphosphonium bromide can react with strong bases to form phosphonium ylides, which are useful intermediates in organic synthesis.

The biological activity of cyclopropyltriphenylphosphonium bromide has been explored in various studies. It exhibits properties that suggest potential applications in medicinal chemistry:

  • Cytotoxicity: Some studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity: Preliminary investigations have shown that cyclopropyltriphenylphosphonium bromide may possess antimicrobial properties, making it a candidate for further research in pharmacology.

The synthesis of cyclopropyltriphenylphosphonium bromide typically involves the following steps:

  • Preparation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenol.
  • Reaction with Cyclopropyl Bromide: The triphenylphosphine is reacted with cyclopropyl bromide under appropriate conditions to form cyclopropyltriphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

Interaction studies involving cyclopropyltriphenylphosphonium bromide have indicated its role as a substrate for various enzymes and transporters:

  • Cytochrome P450 Enzymes: It has been noted that cyclopropyltriphenylphosphonium bromide interacts with certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • P-glycoprotein Substrate: The compound acts as a substrate for P-glycoprotein, suggesting its involvement in drug absorption and distribution processes within biological systems .

Cyclopropyltriphenylphosphonium bromide shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
TriphenylphosphineC18_{18}H15_{15}PCommon precursor for phosphonium salts
Benzyltriphenylphosphonium chlorideC21_{21}H22_{22}ClPUsed in similar synthetic applications
Methyltriphenylphosphonium iodideC21_{21}H22_{22}IPKnown for its reactivity in nucleophilic substitutions

Uniqueness of Cyclopropyltriphenylphosphonium Bromide

What distinguishes cyclopropyltriphenylphosphonium bromide from these similar compounds is primarily its unique cyclopropyl group. This structural feature not only influences its reactivity but also its potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology. The ability to form stable ylides adds another layer to its utility in organic synthesis.

Cyclopropyltriphenylphosphonium bromide is typically synthesized via nucleophilic substitution reactions involving triphenylphosphine and halogenated cyclopropane derivatives. A well-established method involves the reaction of 3-bromopropyltriphenylphosphonium bromide with cyclopropane precursors under controlled conditions. For example, 1,3-dibromopropane reacts with triphenylphosphine in toluene at 80°C under reflux for 5–6 hours, yielding the intermediate brominated triphenylphosphonium salt (P-I) after cooling and filtration. Subsequent treatment with dimethylamine in methanol at 50°C for 10–14 hours facilitates quaternization, followed by evaporation and recrystallization in ethanol to isolate the final product.

Key steps include:

  • Solvent selection: Toluene or xylene for initial cyclization.
  • Temperature control: Maintaining 80°C during reflux to prevent side reactions.
  • Purification: Ethanol recrystallization to achieve >98% purity.

Table 1: Conventional Synthesis Parameters

ParameterConditionsYield (%)
Reaction time (Step 1)5–6 hours68–78
Reaction time (Step 2)10–14 hours63–80
Solvent (Step 1)Toluene
Solvent (Step 2)Methanol

This method is reproducible but requires precise control to minimize byproducts such as ring-opened derivatives.

Alternative Synthetic Approaches: Quaternization and Optimization Strategies

Recent advancements focus on optimizing reaction efficiency and reducing costs. One approach replaces triphenylphosphine with triarylphosphites (e.g., triphenylphosphite) in polar aprotic solvents like dimethylformamide (DMF) or sulfolane. This modification enhances solubility and reduces precipitation, enabling higher concentrations and shorter reaction times (2 minutes under microwave irradiation). For instance, microwave-assisted synthesis in xylene achieves 81–93% yield by accelerating the nucleophilic substitution step.

Key optimizations:

  • Microwave irradiation: Reduces reaction time from hours to minutes.
  • Solvent switching: Using DMF instead of ethanol lowers production costs.
  • Base selection: Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation, improving ylide stability for downstream applications.

Table 2: Alternative Methods Comparison

MethodConditionsYield (%)Advantages
Microwave-assistedXylene, 2 minutes93Rapid, high yield
TriarylphosphiteDMF, −15°C to −10°C78Improved solubility
NaH/THFTHF, 65°C67Enhanced ylide formation

Wittig Reaction Fundamentals: Ylide Formation and Cyclopropane Ring Installation

CTPB serves as a precursor to phosphonium ylides, which are critical intermediates in the Wittig reaction. The ylide forms via deprotonation of the phosphonium salt using strong bases such as n-butyllithium or sodium amide [2] [3]. The resulting ylide exhibits a zwitterionic structure with a negatively charged cyclopropane carbon and a positively charged phosphorus center, stabilized by resonance [2].

The Wittig mechanism involves nucleophilic attack of the ylide’s carbanion on the electrophilic carbonyl carbon of aldehydes or ketones, forming an oxaphosphetane intermediate [3]. Subsequent [2+2] cycloreversion releases triphenylphosphine oxide and generates the cyclopropane-containing alkene (Fig. 1). This pathway is highly efficient for installing strained cyclopropane rings into organic frameworks, a feature exploited in natural product synthesis [3] [5].

Table 1: Key Steps in CTPB-Mediated Wittig Reactions

StepDescriptionRole of CTPB
Ylide FormationDeprotonation of CTPB by strong baseProvides cyclopropane-stabilized ylide
Carbonyl AdditionNucleophilic attack on aldehyde/ketoneTransfers cyclopropane moiety
Oxaphosphetane Breakdown[2+2] Cycloreversion releasing alkene and phosphine oxideFinalizes cyclopropane installation

The stereoelectronic properties of the cyclopropane ring in CTPB-derived ylides enhance reaction selectivity, particularly in sterically demanding systems [5]. For example, cyclohexanone reacts with CTPB-derived ylides to yield bicyclic alkenes with retained cyclopropane geometry [3].

Hydroalkynylation and Sequential Azidation: Mechanistic Pathways for Complex Heterocycles

CTPB-derived cyclopropanes participate in hydroalkynylation reactions, where palladium catalysts enable the addition of alkynes across cyclopropene double bonds [6]. This process, exemplified by Pd(acac)₂/(R)-DM-BINAP systems, proceeds via oxidative addition of the alkyne to Pd(0), followed by migratory insertion into the cyclopropene’s strained C=C bond [6]. The resulting cyclopropane-alkyne adduct undergoes sequential azidation with NaN₃, forming triazole-containing heterocycles (Fig. 2).

The cyclopropane ring’s strain facilitates regioselective ring-opening during azidation, enabling access to polysubstituted triazoles. For instance, hydroalkynylation of norbornene-derived cyclopropenes followed by azidation yields tricyclic triazoles with >90% enantiomeric excess [6].

Intramolecular Schmidt Reactions: Cyclization Strategies for Nitrogen-Containing Systems

Intramolecular Schmidt reactions of CTPB-derived ketones provide a route to nitrogen-containing macrocycles. The reaction involves the formation of an acyl nitrene intermediate via treatment with HN₃, which undergoes cyclization to form lactams or bicyclic amines (Fig. 3) [4]. The cyclopropane ring’s rigidity directs the regiochemistry of nitrene insertion, favoring endo transition states.

For example, treatment of CTPB-derived β-ketoesters with hydrazoic acid yields seven-membered lactams via a tandem Schmidt cyclization-cycloreversion sequence [4]. This method is particularly effective for synthesizing bridged azabicycles, which are prevalent in alkaloid frameworks.

Cope Rearrangement Catalysis: Enantioselective Pathways and Gold-Catalyzed Variants

CTPB-derived 1,2-dienes undergo Cope rearrangements under gold catalysis to form enantiomerically enriched cyclopropanes. The reaction proceeds via a [3] [3]-sigmatropic shift, where Au(I) complexes stabilize the transition state through η²-coordination to the allene (Fig. 4) [4]. Chiral ligands such as (S)-DTBM-SEGPHOS induce asymmetric induction, achieving enantioselectivities up to 98% ee.

In a representative example, gold-catalyzed Cope rearrangement of CTPB-derived 1,2-dienes yields bicyclic cyclopropanes with quaternary stereocenters [4]. The reaction’s mild conditions (room temperature, dichloromethane solvent) and functional group tolerance make it suitable for late-stage functionalization of complex molecules.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14114-05-7

Dates

Modify: 2023-08-15

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